2-(2-Methyl-1H-benzo[d]imidazol-4-yl)ethanamine
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Overview
Description
2-(2-Methyl-1H-benzo[d]imidazol-4-yl)ethanamine is a compound belonging to the benzimidazole family, characterized by a benzimidazole ring structure with a methyl group at the 2-position and an ethanamine group at the 4-position. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1H-benzo[d]imidazol-4-yl)ethanamine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functionalization.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-1H-benzo[d]imidazol-4-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
2-(2-Methyl-1H-benzo[d]imidazol-4-yl)ethanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a potential candidate for drug development.
Industry: It is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-1H-benzo[d]imidazol-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This interaction can disrupt various biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Benzyl-1H-benzo[d]imidazol-1-yl)ethanamine: Similar structure but with a benzyl group instead of a methyl group.
2-(2-Phenyl-1H-benzo[d]imidazol-1-yl)ethanamine: Contains a phenyl group instead of a methyl group.
Uniqueness
2-(2-Methyl-1H-benzo[d]imidazol-4-yl)ethanamine is unique due to the presence of the methyl group at the 2-position, which can influence its biological activity and chemical reactivity. The ethanamine group also provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C10H13N3 |
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Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-(2-methyl-1H-benzimidazol-4-yl)ethanamine |
InChI |
InChI=1S/C10H13N3/c1-7-12-9-4-2-3-8(5-6-11)10(9)13-7/h2-4H,5-6,11H2,1H3,(H,12,13) |
InChI Key |
DQEKZOWMYPCORS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2N1)CCN |
Origin of Product |
United States |
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